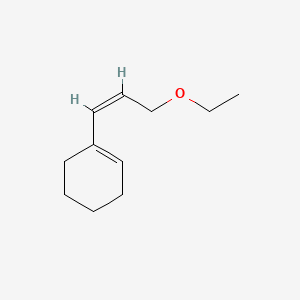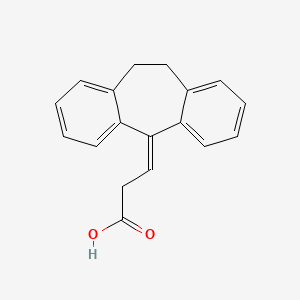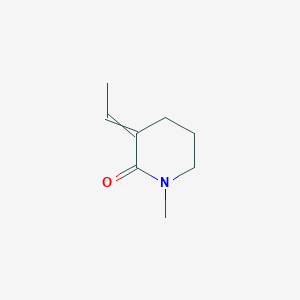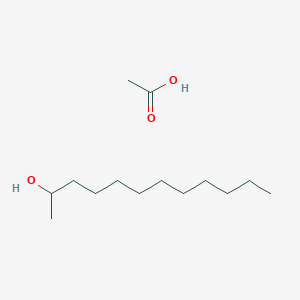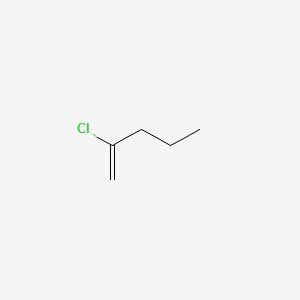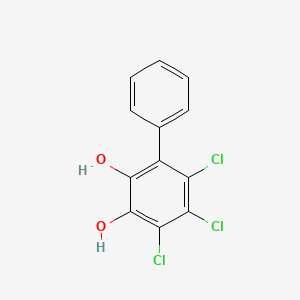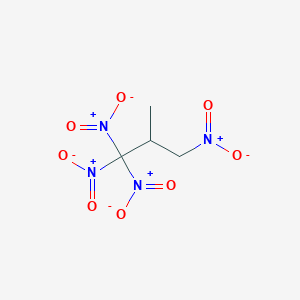
2-Methyl-1,1,1,3-tetranitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1,1,3-tetranitropropane is an organic compound with the molecular formula C₄H₆N₄O₈ It is a highly nitrated derivative of propane, characterized by the presence of four nitro groups attached to the carbon skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,1,3-tetranitropropane typically involves the nitration of precursor compounds. One common method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nitrating agents to the precursor compound in a reactor, followed by purification steps to isolate the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,1,1,3-tetranitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher nitrated derivatives.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,1,1,3-tetranitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Utilized in the production of explosives and propellants due to its high energy content
Wirkmechanismus
The mechanism of action of 2-Methyl-1,1,1,3-tetranitropropane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3-Tetranitropropane: Similar structure but lacks the methyl group.
1,1,3,3-Tetranitrobutane: Contains an additional carbon atom in the backbone.
2-Methyl-1,1,1,3-tetranitrobutane: Similar nitration pattern but with a different carbon skeleton
Uniqueness: 2-Methyl-1,1,1,3-tetranitropropane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural feature can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions .
Eigenschaften
CAS-Nummer |
42216-58-0 |
|---|---|
Molekularformel |
C4H6N4O8 |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
2-methyl-1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C4H6N4O8/c1-3(2-5(9)10)4(6(11)12,7(13)14)8(15)16/h3H,2H2,1H3 |
InChI-Schlüssel |
ZTQHTPMJMQTDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

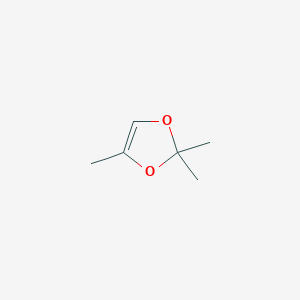

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

